molecular formula C10H16N4 B2374681 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane CAS No. 2111410-00-3

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane

Cat. No.: B2374681
CAS No.: 2111410-00-3
M. Wt: 192.266
InChI Key: RJUPSUBVSQEGME-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They have a five-membered ring structure with three nitrogen atoms . These compounds exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .


Synthesis Analysis

1,2,4-Triazole derivatives can be synthesized through various methods. One common method involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl phenol with salicylaldehyde derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be elucidated using various spectral and physicochemical techniques. Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions. For example, the treatment of ester ethoxycarbonylhydrazones with various primary amines can result in the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the melting point, yield, and conductivity can be measured .

Scientific Research Applications

Synthesis and Structural Diversity

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane and similar compounds have been synthesized as multifunctional modules for drug discovery, showcasing robust and step-economic routes. These spirocycles are designed to be structurally diverse and novel components in the realm of pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

Chemical Reactions and Modifications

Research has explored various chemical reactions involving azaspiro compounds. For instance, aziridination and 1,3-dipolar cycloaddition processes have been applied to these compounds, leading to the formation of diverse stereoisomers (Albar, Fawcett, & Russell, 1997). Additionally, the synthesis of derivatives like 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones has been achieved, highlighting the flexibility of these compounds in chemical synthesis (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Applications in Drug Design

These compounds have seen application in drug design, such as in the creation of α7 nicotinic acetylcholine receptor agonists. This indicates their potential in developing targeted therapies for various neurological conditions (Cook et al., 2017).

Future Directions

1,2,4-Triazole derivatives are a promising class of compounds with potential applications in various fields, including medicine and agriculture . Future research could focus on synthesizing new derivatives and exploring their properties and uses.

Properties

IUPAC Name

8-(1,2,4-triazol-4-ylmethyl)-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-10(3-1)6-11-4-9(10)5-14-7-12-13-8-14/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPSUBVSQEGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CN3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2111410-00-3
Record name 8-[(4H-1,2,4-triazol-4-yl)methyl]-6-azaspiro[3.4]octane
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